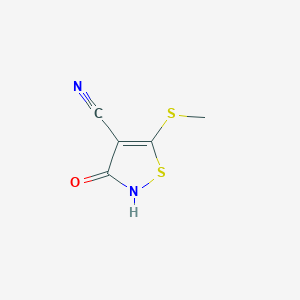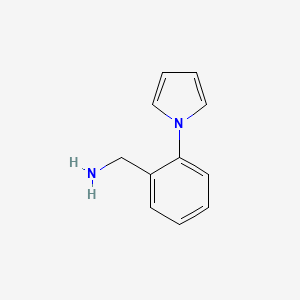
4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N'-phenyl hydrazine, leading to the formation of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester. This compound can undergo further reactions to produce ester or amide derivatives, as well as decarboxylation to yield ethyl 1,5-diphenylpyrazole-4-carboxylate . Additionally, cyclocondensation reactions can be employed to synthesize novel pyrazole derivatives, as demonstrated by the direct synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate from (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing that it crystallizes in the monoclinic system with space group P21/c. The structure is stabilized by intermolecular C-H···O interactions and C-H···π interactions . Similarly, the crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, was found to crystallize in the monoclinic system, space group C2/c, with one asymmetric center at C11 .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. For example, the acid chloride derivative of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester can react with alcohols or N-nucleophiles to form corresponding ester or amide derivatives. Dehydration of amide derivatives can lead to the formation of nitrile derivatives. Moreover, cyclocondensation reactions with hydrazine hydrate can result in the formation of pyrazolo[3,4-d]pyridazine-4,7-dione, while the reaction with anhydrous hydrazine can yield bis pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations, including density functional theory (DFT), can provide insights into the electronic structure-property relationships of these molecules. For instance, the antioxidant properties of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate were evaluated in vitro, and the compound's structure was confirmed by spectroscopic methods and single-crystal X-ray diffraction studies . Similarly, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by elemental analysis, IR, UV-Vis, 1H NMR, and single-crystal X-ray diffraction studies, with its molecular geometry and electronic structure-property analyzed using DFT .
Wissenschaftliche Forschungsanwendungen
X-Ray Powder Diffraction in Synthesis
This compound serves as an important intermediate in the synthesis of anticoagulants like apixaban. The X-ray powder diffraction data for similar compounds have been reported, showcasing their crystal structure and confirming the absence of detectable impurities, which is crucial in the pharmaceutical manufacturing process (Wang et al., 2017).
Analgesic and Anti-inflammatory Applications
Derivatives of this compound have been synthesized and investigated for their analgesic and anti-inflammatory activities. Notably, compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester have shown promising results in this field, offering potential as lead molecules for developing new classes of analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Synthesis and Characterization of Derivatives
Several derivatives of pyrazole dicarboxylic acid, synthesized from compounds similar to 4-hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester, have been characterized using various spectroscopic methods. This includes derivatives for potential use in different pharmaceutical and chemical applications (Kasımoğulları & Arslan, 2010).
Applications in Optical Nonlinearity
Novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and studied for their optical nonlinearity. This research highlights the potential of certain compounds in optical limiting applications, indicating their use in developing new materials for optical devices (Chandrakantha et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(16)8-15(14-12)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAWYDZTIUXURF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352619 |
Source


|
| Record name | ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
39683-26-6 |
Source


|
| Record name | ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


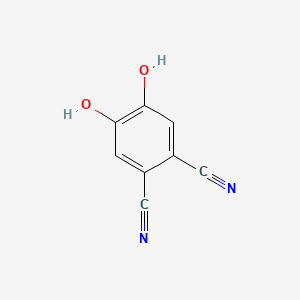
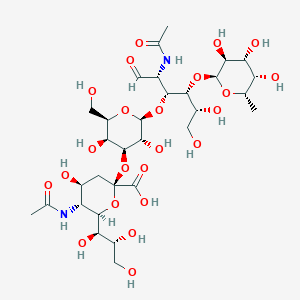


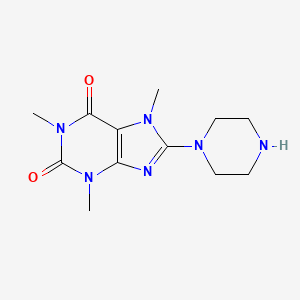
![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)


